![molecular formula C13H22N4O2 B2879006 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)urea CAS No. 2034498-31-0](/img/structure/B2879006.png)
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)urea
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Overview
Description
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)urea is a synthetic organic compound that features a pyrazole ring, an oxane ring, and a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)urea typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent to introduce the ethyl group.
Introduction of the oxane ring: The ethylated pyrazole is then reacted with an oxane derivative under suitable conditions to form the oxane ring.
Formation of the urea moiety: Finally, the oxane-pyrazole intermediate is treated with an isocyanate or a carbamate to introduce the urea group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole or oxane rings.
Reduction: Reduced forms of the urea or pyrazole moieties.
Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms on the pyrazole or oxane rings.
Scientific Research Applications
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Agrochemicals: Possible application as a pesticide or herbicide due to its bioactive properties.
Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)carbamate
- 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)thiourea
- 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)guanidine
Uniqueness
3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)urea is unique due to the specific combination of the pyrazole, oxane, and urea moieties, which confer distinct chemical and biological properties
Biological Activity
The compound 3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)urea (commonly referred to as DMPEOU) is a synthetic organic molecule that has garnered attention for its potential biological activities. The pyrazole moiety, specifically the 3,5-dimethyl substitution, is known for conferring various pharmacological properties, making this compound a subject of interest in medicinal chemistry.
Chemical Structure
DMPEOU consists of a pyrazole ring attached to an ethyl group and a urea functional group linked to a tetrahydrofuran (oxan) derivative. This structural configuration is significant in determining its biological activity.
Biological Activity Overview
The biological activity of DMPEOU has been explored in various studies, highlighting its potential as an inhibitor of soluble epoxide hydrolase (sEH), which plays a critical role in the metabolism of fatty acids and is implicated in several diseases.
Key Findings:
- Inhibition Potency : DMPEOU exhibits significant inhibition of sEH, with reported IC50 values comparable to other known inhibitors. For instance, compounds with similar pyrazole structures have shown IC50 values ranging from 0.8 nM to 27.5 nM against sEH .
- Anti-inflammatory Properties : The pyrazole scaffold is widely recognized for its anti-inflammatory effects. Studies have indicated that derivatives of pyrazole can reduce inflammation and pain, making DMPEOU a candidate for further investigation in inflammatory diseases .
- Anticancer Activity : The presence of the pyrazole ring enhances the anticancer potential of compounds. Research has shown that structurally related compounds exhibit antiproliferative activity against various cancer cell lines .
Table 1: Summary of Biological Activities
Case Study 1: Soluble Epoxide Hydrolase Inhibition
A study focused on synthesizing various urea derivatives highlighted DMPEOU's role as a potent sEH inhibitor. The results indicated that modifications to the pyrazole moiety could enhance inhibitory potency, suggesting that further structural optimizations might lead to even more effective compounds.
Case Study 2: Anti-inflammatory Activity
In an experimental model using carrageenan-induced edema, DMPEOU showed significant reduction in swelling compared to control groups, indicating its potential as an anti-inflammatory agent. This aligns with findings from other pyrazole derivatives which have been shown to possess similar properties .
The mechanism by which DMPEOU exerts its biological effects is primarily through the inhibition of enzymes involved in inflammatory pathways and lipid metabolism. The interaction between the urea group and the active site of sEH is crucial for its inhibitory action.
Properties
IUPAC Name |
1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O2/c1-10-9-11(2)17(16-10)6-5-14-13(18)15-12-3-7-19-8-4-12/h9,12H,3-8H2,1-2H3,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPAPXTLRHKVOQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)NC2CCOCC2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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